molecular formula C18H12ClN7O2S B2965744 3-(4-chlorobenzyl)-6-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1207041-41-5

3-(4-chlorobenzyl)-6-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2965744
CAS No.: 1207041-41-5
M. Wt: 425.85
InChI Key: RYBMWAFXSCNZAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazolopyrimidinone class, characterized by a fused triazole-pyrimidine core. Key structural features include:

  • Thiophene-oxadiazole-methyl group at position 6: Combines a sulfur-containing heterocycle (thiophene) with a 1,2,4-oxadiazole ring, likely influencing lipophilicity and π-π stacking interactions.

The molecule’s complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor or antimicrobial agent, though explicit pharmacological data are absent in the provided evidence.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-6-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN7O2S/c19-12-5-3-11(4-6-12)8-26-17-15(22-24-26)18(27)25(10-20-17)9-14-21-16(23-28-14)13-2-1-7-29-13/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBMWAFXSCNZAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-chlorobenzyl)-6-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound features several key structural components:

  • Triazolo-pyrimidine core : This moiety is known for various biological activities.
  • Oxadiazole ring : Associated with anticancer and antimicrobial properties.
  • Chlorobenzyl group : Often enhances the lipophilicity and biological activity of compounds.

Molecular Formula and Weight

  • Molecular Formula : C16H13ClN4O2S
  • Molecular Weight : 332.81 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and triazole moieties. For instance, derivatives of 1,2,4-oxadiazole have shown significant cytotoxicity against various cancer cell lines. In a study evaluating oxadiazole derivatives, one compound exhibited an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines including HeLa (cervical cancer) and CaCo-2 (colon cancer) cells .

Antimicrobial Activity

Compounds with similar structures have demonstrated antibacterial and antifungal activities. The oxadiazole derivative was noted for its effectiveness against several bacterial strains, indicating a potential role as an antimicrobial agent .

The proposed mechanisms of action for these compounds include:

  • Inhibition of key enzymes : Such as carbonic anhydrase and histone deacetylases (HDAC), which are crucial in cancer progression .
  • Induction of apoptosis : Through the activation of specific signaling pathways that lead to programmed cell death in cancer cells.

Study 1: Anticancer Activity Assessment

In a recent study published in PubMed Central, researchers synthesized various derivatives based on the oxadiazole structure. Among them, one derivative showed promising activity against human lung adenocarcinoma cells with an IC50 value lower than 50 µM . This study underscores the importance of structural modifications in enhancing biological activity.

Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial efficacy of triazole-containing compounds. The results indicated that certain derivatives exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The presence of the chlorobenzyl group was found to enhance this activity .

Comparative Analysis of Similar Compounds

Compound NameStructure TypeIC50 (µM)Activity Type
Compound AOxadiazole92.4Anticancer
Compound BTriazole<50Anticancer
Compound CTriazolo-pyrimidine75Antimicrobial

Comparison with Similar Compounds

Structural Analogs in the Triazolopyrimidinone Class

6-((3-(4-Chlorophenyl)-1,2,4-Oxadiazol-5-yl)methyl)-3-(2-Methylbenzyl)-3H-[1,2,3]Triazolo[4,5-d]Pyrimidin-7(6H)-one ()
  • 4-Chlorophenyl-oxadiazole at position 6: Lacks the thiophene moiety, which may decrease electron-rich interactions.
  • Key Differences :
    • The methyl group on the benzyl ring could lower polarity compared to the chloro substituent.
    • Replacement of thiophene with chlorophenyl may alter solubility and bioavailability .
2-Amino-6-(3-Chlorobenzyl)-5-Hexyl[1,2,4]Triazolo[1,5-a]Pyrimidin-7(4H)-one ()
  • Substituents: 3-Chlorobenzyl at position 6: Positional isomer of the target compound’s 4-chlorobenzyl group. 5-Hexyl chain: Introduces a long alkyl chain, increasing hydrophobicity.
  • Key Differences: The hexyl chain may improve membrane permeability but reduce aqueous solubility. Amino functionality could confer distinct binding modes in biological targets .

Heterocyclic Derivatives with Thiazolo-Pyrimidinone Cores ()

5-((2-(4-Chlorophenyl)-2-Oxoethyl)Thio)-6-Methyl-3-Phenyl-2-Thioxo-2,3-Dihydrothiazolo[4,5-d]Pyrimidin-7(6H)-one
  • Substituents: Thiazolo[4,5-d]pyrimidinone core: Replaces triazolo with thiazolo, altering ring electronics. Thioxo and chlorophenyl groups: Introduce sulfur-based polarity and halogen interactions.
  • Key Differences :
    • Thiazolo rings may exhibit different metabolic stability compared to triazolo systems.
    • Thioxo groups enhance hydrogen-bond acceptor capacity .

Hypothesized Structure-Activity Relationships (SAR)

Compound Core Structure Key Substituents Predicted Effects References
Target Compound Triazolo[4,5-d]pyrimidinone 4-Chlorobenzyl, Thiophene-oxadiazole Enhanced π-π stacking, moderate lipophilicity
Analog Triazolo[4,5-d]pyrimidinone 2-Methylbenzyl, 4-Chlorophenyl-oxadiazole Reduced polarity, steric hindrance
Analog Triazolo[1,5-a]pyrimidinone 3-Chlorobenzyl, Hexyl, Amino High hydrophobicity, H-bond donor capacity
Derivative Thiazolo[4,5-d]pyrimidinone Thioxo, Chlorophenyl Increased metabolic stability, sulfur-mediated interactions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.